(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

Catalog No.
S1530524
CAS No.
133095-74-6
M.F
C11H14O4S
M. Wt
242.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

CAS Number

133095-74-6

Product Name

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

IUPAC Name

[(2S)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

InChI

InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m0/s1

InChI Key

YQSCDBZHHLIPOI-JTQLQIEISA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C=C)O

Organic Synthesis

Due to its functional groups, (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) can act as a versatile building block in organic synthesis. The presence of the tosylate group (p-toluenesulfonate) makes it a good leaving group, facilitating reactions like nucleophilic substitution to introduce new functionalities into organic molecules. Research articles have explored its use in the synthesis of complex carbohydrates [].

The origin of this specific compound is not readily apparent in the scientific literature. However, similar tosylated diols are often synthesized from readily available starting materials, suggesting it could be prepared in a laboratory setting. Its significance in scientific research stems from its potential use as a building block for the synthesis of more complex molecules or as a chiral derivatizing agent for other diols [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central butene moiety with a double bond between C3 and C4.
  • Two hydroxyl groups (diol) at C1 and C2.
  • A p-toluenesulfonate group (tosylate) attached to the hydroxyl group at C1. The tosylate group consists of a benzene ring with a methyl group (toluene) attached to one carbon and a sulfonate ester (SO2O-) linked to the other.

This combination of a chiral center (C1) and functional groups makes (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) a potentially valuable intermediate in organic synthesis [].


Chemical Reactions Analysis

  • Nucleophilic substitution: The tosylate group, being a good leaving group, could be displaced by a nucleophile in a reaction like this (generic representation):
(S)-3-Butene-1,2-diol-1-OTs + Nu⁻ → (S)-3-Butene-1,2-diol-1-Nu + TsO⁻

where Nu⁻ is a nucleophile and TsO⁻ is the tosylate leaving group. The specific nucleophile used would determine the product formed.

  • Reduction

    The double bond could be reduced using a reducing agent, converting the alkene into an alkane.

  • Esterification

    The free hydroxyl group (C2) could potentially react with an acid to form an ester.

These are just a few examples, and the specific reaction conditions would depend on the desired outcome [].


Physical And Chemical Properties Analysis

  • A colorless liquid or solid at room temperature.
  • Soluble in organic solvents like dichloromethane, chloroform, and acetone.
  • Insoluble in water due to the non-polar tosylate group.
  • Relatively stable under normal storage conditions.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate

Dates

Modify: 2023-08-15

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